An In-depth Technical Guide to Fmoc-L-thyronine: Structure, Properties, and Applications in Peptide Synthesis
An In-depth Technical Guide to Fmoc-L-thyronine: Structure, Properties, and Applications in Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fmoc-L-thyronine is a protected amino acid derivative that serves as a crucial building block in the solid-phase peptide synthesis (SPPS) of thyronine-containing peptides. Thyronine and its iodinated derivatives, such as thyroxine (T4) and triiodothyronine (T3), are thyroid hormones that play a critical role in regulating metabolism, growth, and development. The ability to incorporate thyronine into synthetic peptides allows for the development of novel therapeutic agents, diagnostic tools, and research probes to study thyroid hormone function and signaling. The 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group on the alpha-amino group of L-thyronine provides a base-labile protecting group strategy, which is central to the widely used Fmoc-based SPPS methodology.
Chemical Structure and Properties
The chemical structure of Fmoc-L-thyronine consists of the L-thyronine amino acid backbone with its alpha-amino group protected by the Fmoc group.
Chemical Structure:
Simplified representation of the L-thyronine residue within a peptide chain.
Table 1: Physicochemical Properties of Fmoc-L-thyronine
| Property | Value | Source/Comment |
| Molecular Formula | C30H25NO6 | [1][2] |
| Molecular Weight | 495.52 g/mol | [1] |
| CAS Number | 1354485-04-3 | [1][3] |
| Melting Point | Not available (Predicted for Fmoc-L-tyrosine: 182-187 °C) | [4] |
| Solubility | Expected to be soluble in organic solvents such as DMF, DMSO, CH2Cl2, and Ethyl Acetate. | Based on the solubility of the structurally similar Fmoc-3,5-diiodo-L-tyrosine.[5] |
| Appearance | Expected to be a white to off-white solid. |
Spectroscopic Data (Predicted)
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the Fmoc group (typically in the range of 7.2-7.8 ppm) and the aromatic and aliphatic protons of the L-thyronine backbone.[6]
-
¹³C NMR: The carbon NMR spectrum will display resonances corresponding to the carbonyl carbons, aromatic carbons of both the Fmoc and thyronine moieties, and the aliphatic carbons of the amino acid.[6]
-
Mass Spectrometry: The mass spectrum should exhibit a molecular ion peak ([M+H]⁺) at approximately m/z 496.53.
Experimental Protocols
Synthesis of Fmoc-L-thyronine
This protocol describes a general method for the Fmoc protection of L-thyronine.
Materials:
-
L-thyronine
-
9-fluorenylmethyl-chloroformate (Fmoc-Cl) or N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu)
-
Sodium carbonate (Na2CO3) or sodium bicarbonate (NaHCO3)
-
Dioxane or Acetone
-
Water
-
Dichloromethane (DCM)
-
Hexane or Diethyl ether
-
Hydrochloric acid (HCl), 1M
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)
Procedure:
-
Dissolution of L-thyronine: Dissolve L-thyronine in a 10% aqueous solution of sodium carbonate or sodium bicarbonate in a reaction vessel. Cool the solution to 0 °C in an ice bath with stirring.
-
Addition of Fmoc-reagent: Dissolve Fmoc-Cl or Fmoc-OSu in dioxane or acetone. Add this solution dropwise to the stirred L-thyronine solution over a period of 30-60 minutes, maintaining the temperature at 0 °C.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours or until the reaction is complete (monitored by TLC).
-
Work-up:
-
Remove the organic solvent (dioxane or acetone) under reduced pressure.
-
Wash the remaining aqueous solution with diethyl ether or hexane to remove any unreacted Fmoc-reagent and by-products.
-
Cool the aqueous layer in an ice bath and acidify to pH 2-3 with 1M HCl. A white precipitate of Fmoc-L-thyronine should form.
-
-
Isolation and Purification:
-
Extract the product with dichloromethane or ethyl acetate.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter and concentrate the solution under reduced pressure to obtain the crude product.
-
-
Recrystallization (if necessary): The crude Fmoc-L-thyronine can be further purified by recrystallization from a suitable solvent system (e.g., dichloromethane/hexane).
Incorporation of Fmoc-L-thyronine into a Peptide using Solid-Phase Peptide Synthesis (SPPS)
This protocol outlines the general steps for incorporating Fmoc-L-thyronine into a peptide chain on a solid support.
Materials:
-
Fmoc-L-thyronine
-
Rink Amide or Wang resin (pre-loaded with the first amino acid or for attachment of the first amino acid)
-
N,N'-Diisopropylcarbodiimide (DIC) or other coupling reagents (e.g., HBTU, HATU)
-
Hydroxybenzotriazole (HOBt) or OxymaPure
-
N,N-Diisopropylethylamine (DIPEA)
-
Piperidine (20% in DMF)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (TIS))
-
Cold diethyl ether
Procedure:
-
Resin Swelling: Swell the resin in DMF or DCM for 30-60 minutes in a reaction vessel.
-
Fmoc Deprotection:
-
Treat the resin with 20% piperidine in DMF for 5-10 minutes to remove the Fmoc group from the N-terminus of the growing peptide chain.
-
Repeat the piperidine treatment for another 15-20 minutes.
-
Wash the resin thoroughly with DMF and DCM to remove the piperidine and by-products.
-
-
Coupling of Fmoc-L-thyronine:
-
Dissolve Fmoc-L-thyronine (typically 3-5 equivalents relative to the resin loading) and a coupling activator (e.g., HOBt or OxymaPure, 3-5 equivalents) in DMF.
-
Add the coupling reagent (e.g., DIC, 3-5 equivalents) and DIPEA (if using HBTU/HATU) to the amino acid solution to pre-activate it for a few minutes.
-
Add the activated Fmoc-L-thyronine solution to the deprotected resin.
-
Allow the coupling reaction to proceed for 1-2 hours at room temperature with gentle agitation.
-
Monitor the coupling reaction for completion using a qualitative test (e.g., Kaiser test).
-
Wash the resin with DMF and DCM to remove excess reagents and by-products.
-
-
Chain Elongation: Repeat the deprotection and coupling steps for each subsequent amino acid in the desired peptide sequence.
-
Final Deprotection: After the final amino acid has been coupled, perform a final Fmoc deprotection step.
-
Cleavage and Side-Chain Deprotection:
-
Wash the resin with DCM and dry it under vacuum.
-
Treat the resin with a cleavage cocktail (e.g., 95% TFA/2.5% water/2.5% TIS) for 2-3 hours at room temperature to cleave the peptide from the resin and remove any acid-labile side-chain protecting groups.
-
Filter the resin and collect the filtrate containing the crude peptide.
-
-
Peptide Precipitation and Purification:
-
Precipitate the crude peptide by adding the TFA solution to cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash.
-
Dry the crude peptide pellet under vacuum.
-
Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
-
Characterization: Confirm the identity and purity of the final peptide using mass spectrometry and analytical RP-HPLC.
Mandatory Visualization
The following diagram illustrates the general workflow of incorporating Fmoc-L-thyronine into a peptide using solid-phase peptide synthesis.
Caption: Solid-Phase Peptide Synthesis (SPPS) workflow for a thyronine-containing peptide.
Conclusion
Fmoc-L-thyronine is an indispensable reagent for the synthesis of peptides containing the thyronine residue. Its use in Fmoc-based solid-phase peptide synthesis allows for the controlled and efficient assembly of these important biomolecules. The protocols and data presented in this guide provide a foundational resource for researchers in the fields of peptide chemistry, endocrinology, and drug discovery, enabling the exploration of the structure-activity relationships of thyronine-containing peptides and the development of novel therapeutics. While some physical and spectral properties are yet to be experimentally determined for Fmoc-L-thyronine itself, the information available for closely related compounds provides a strong basis for its effective use in the laboratory.
References
- 1. sinfoochem.com [sinfoochem.com]
- 2. Fmoc-L-thyronine | C30H25NO6 | CID 15700511 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Fmoc-L-thyronine [biogen.es]
- 4. Nalpha-Fmoc-L-tyrosine CAS#: 92954-90-0 [m.chemicalbook.com]
- 5. FMOC-3,5-DIIODO-L-TYROSINE CAS#: 103213-31-6 [m.chemicalbook.com]
- 6. scienceopen.com [scienceopen.com]
